ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate is a complex organic compound with a molecular formula of C19H25N3O4 This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethylphenol with ethyl bromoacetate to form ethyl (3,4-dimethylphenoxy)acetate. This intermediate is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization to form the pyrazole ring. The final step involves acetylation of the pyrazole ring with acetic anhydride .
Chemical Reactions Analysis
Ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of various derivatives
Scientific Research Applications
Ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in various industrial chemical processes
Mechanism of Action
The mechanism of action of ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate can be compared with other similar compounds, such as:
Ethyl (4-{[(3,5-dimethylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)acetate: This compound has a similar structure but with different substitution patterns on the phenoxy group.
Mthis compound: This compound differs by having a methyl ester instead of an ethyl ester .
Properties
Molecular Formula |
C19H25N3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(3,4-dimethylphenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate |
InChI |
InChI=1S/C19H25N3O4/c1-6-25-18(24)10-22-15(5)19(14(4)21-22)20-17(23)11-26-16-8-7-12(2)13(3)9-16/h7-9H,6,10-11H2,1-5H3,(H,20,23) |
InChI Key |
YEGZSRDPPSZRIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
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